N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c20-14(17-13-9-5-2-6-10-13)11-21-16-18-15(19-22-16)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKKMTMWXGYDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide (e.g., phenyl halide) in the presence of a base to form the thioether linkage.
Acetamide Formation: Finally, the cyclohexylamine is reacted with the thioether derivative to form the desired acetamide compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitrogens in the thiadiazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be compared with other thiadiazole derivatives such as:
N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its anticancer properties.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits selective activity against certain cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Biological Activity
N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a thiadiazole derivative recognized for its potential biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms, and they are noted for their wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The compound's structure consists of a cyclohexyl group attached to an acetamide moiety linked through a thiadiazole ring. The presence of the phenyl group enhances its biological activity by contributing to molecular interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19N3OS2 |
| Molecular Weight | 341.46 g/mol |
| CAS Number | 864856-30-4 |
Antiviral Activity
Thiadiazole derivatives have been studied for their antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes. For instance, certain thiadiazole derivatives have shown significant inhibition of the hepatitis C virus (HCV) NS5B RNA polymerase, with IC50 values in the low micromolar range .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
The compound has potential anti-inflammatory effects attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Target Interactions
While specific targets for this compound are not fully elucidated, compounds containing thiadiazole rings often interact with multiple biological pathways. They may act as:
- Antioxidants : Scavenging free radicals and reducing oxidative stress.
- Antimicrobials : Disrupting bacterial cell wall synthesis or function.
- Antitumor agents : Inducing apoptosis in cancer cells through various signaling pathways .
Biochemical Pathways
The compound likely influences several biochemical pathways related to inflammation and immune response. Its diverse structural features allow it to engage with multiple targets within these pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
- Antiviral Efficacy : A study demonstrated that certain thiadiazole derivatives inhibited HCV replication with an IC50 value of 0.35 μM, showcasing their potential as antiviral agents .
- Antimicrobial Testing : In a comparative study of various thiadiazole derivatives against common pathogens (e.g., Staphylococcus aureus, Escherichia coli), N-cyclohexyl derivatives showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL .
- Anti-inflammatory Studies : Research indicated that thiadiazole derivatives could significantly reduce inflammation markers in animal models of arthritis, suggesting their therapeutic potential in inflammatory diseases.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide? A: The compound can be synthesized via nucleophilic substitution reactions. A thiol group in the 1,2,4-thiadiazole ring reacts with α-chloroacetamide derivatives under alkaline conditions (e.g., ethanol with NaOH/KOH). For example, alkylation of 3-phenyl-1,2,4-thiadiazole-5-thiol with N-cyclohexyl-2-chloroacetamide is a common approach. Purification typically involves recrystallization from solvents like ethanol or pet-ether, monitored by TLC .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yields of the target compound? A: Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control.
- Catalysis : Triethylamine (Et₃N) can neutralize HCl byproducts, accelerating the reaction .
- Temperature : Reflux conditions (~80°C) are often used, but lower temperatures (0–5°C) may reduce side reactions during sensitive steps.
Yield optimization should be validated via HPLC or GC-MS to quantify purity .
Structural Characterization (Basic)
Q: What spectroscopic methods are essential for confirming the compound’s structure? A:
- ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm), acetamide carbonyl (δ ~165–170 ppm), and thiadiazole protons (δ ~7.5–8.5 ppm).
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–S/S–C bonds (500–700 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~403.5) .
Advanced Crystallographic Analysis
Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry? A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Validation : Check for R-factor convergence (<5%) and validate using PLATON for symmetry errors .
A recent study resolved similar thiadiazole derivatives with a final R₁ = 0.0392 .
Biological Activity Screening (Basic)
Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A:
- Enzyme Inhibition : Test against lipoxygenase (LOX) or α-glucosidase using spectrophotometric assays (e.g., LOX inhibition at 234 nm).
- Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
- Dose-Response : Use IC₅₀ calculations with GraphPad Prism for statistical validation .
Advanced Structure-Activity Relationship (SAR) Analysis
Q: How can substituent variations impact anti-exudative activity? A: In a study of 21 acetamide derivatives, substituents on the aryl/heteroaryl groups significantly altered activity. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhanced LOX inhibition by 40% compared to electron-donating groups.
- Bulky substituents (e.g., cyclohexyl) improved bioavailability but reduced solubility.
SAR analysis should employ multivariate regression (e.g., CoMFA) to correlate physicochemical descriptors (logP, polar surface area) with activity .
Computational Modeling for Mechanistic Insights
Q: How can DFT calculations predict electronic properties relevant to reactivity? A:
- HOMO-LUMO Analysis : Identify electron-rich regions (thiadiazole sulfur) for nucleophilic attack.
- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict binding sites (e.g., acetamide carbonyl as a hydrogen-bond acceptor).
Software like Gaussian 16 with B3LYP/6-311++G(d,p) basis sets is recommended .
Addressing Data Contradictions in Bioactivity
Q: How should conflicting results in enzyme inhibition assays be resolved? A: Inconsistent IC₅₀ values may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
